molecular formula C28H38N2O6 B565503 Teludipine-d6 CAS No. 1246833-02-2

Teludipine-d6

Cat. No.: B565503
CAS No.: 1246833-02-2
M. Wt: 504.657
InChI Key: DKLVJXTUCNPMDC-JKAPMHMVSA-N
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Description

Teludipine-d6 is a deuterium-labeled version of Teludipine hydrochloride. Teludipine is a lipophilic calcium channel blocker, which means it inhibits the influx of calcium ions through L-type calcium channels. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .

Mechanism of Action

Target of Action

Teludipine-d6 is a deuterium-labeled variant of Teludipine . Teludipine, the parent compound, is primarily a lipophilic calcium channel blocker . Calcium channels are the primary targets of this compound. These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

As a calcium channel blocker, this compound inhibits the function of calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a decrease in intracellular calcium concentrations, which can result in vasodilation and a reduction in blood pressure.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its deuterium labeling . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teludipine-d6 involves the incorporation of deuterium atoms into the Teludipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Teludipine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Teludipine-d6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

Biological Activity

Teludipine-d6 is a deuterated derivative of Teludipine, primarily recognized for its role as a calcium channel blocker. This compound has garnered attention in medicinal chemistry due to its potential applications in treating hypertension and other cardiovascular conditions. The incorporation of deuterium atoms in this compound enhances its pharmacokinetic properties, stability, and metabolic profile, allowing for more effective studies of its biological behavior.

  • Molecular Formula : C20_{20}H22_{22}D6_6N2_2O3_3S
  • Deuterium Atoms : Six hydrogen atoms are replaced by deuterium, which alters the compound's isotopic labeling.

This compound functions primarily by blocking calcium channels, which results in:

  • Vasodilation : Relaxation of blood vessels leading to decreased blood pressure.
  • Reduced Peripheral Resistance : Lowering the resistance that blood encounters as it flows through the circulatory system.

These mechanisms contribute to its effectiveness in managing hypertension.

Pharmacokinetics and Metabolism

Research indicates that deuterated compounds like this compound often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to:

  • Enhanced Therapeutic Effects : Potentially greater efficacy due to improved bioavailability.
  • Reduced Side Effects : Altered metabolism may mitigate adverse reactions commonly associated with non-deuterated drugs.

Comparative Analysis with Other Calcium Channel Blockers

The following table summarizes the characteristics of this compound compared to other calcium channel blockers:

CompoundStructure TypePrimary UseUnique Features
This compoundDeuterated derivativeHypertension treatmentEnhanced metabolic profiling
AmlodipineDihydropyridineHypertension and anginaLong half-life
NifedipineDihydropyridineHypertension and anginaRapid onset of action
DiltiazemBenzothiazepineHypertension and arrhythmiasAntiarrhythmic properties

This compound's unique isotopic labeling provides distinct advantages for research applications, particularly in pharmacokinetic studies, allowing for detailed tracking of its distribution and metabolism within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of Teludipine and its derivatives. Notable findings include:

  • Vasodilatory Effects : Clinical trials have demonstrated that Teludipine effectively reduces systolic and diastolic blood pressure in hypertensive patients, with this compound showing similar efficacy due to its structural similarities.
  • Metabolic Pathway Alterations : Research published in pharmacology journals indicates that deuterated compounds often undergo different metabolic pathways, leading to prolonged action and reduced toxicity profiles compared to their hydrogen counterparts.
  • Analytical Applications : The isotopic labeling of this compound facilitates advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), enhancing the understanding of drug interactions at a molecular level.

Properties

CAS No.

1246833-02-2

Molecular Formula

C28H38N2O6

Molecular Weight

504.657

IUPAC Name

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3

InChI Key

DKLVJXTUCNPMDC-JKAPMHMVSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C

Synonyms

2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester;  GR 53992X-d6;  GX 1296X-d6; 

Origin of Product

United States

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